Octahydrocurcumin

Catalog No.
S1900518
CAS No.
36062-07-4
M.F
C21H28O6
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydrocurcumin

Avoid yellow pigment interference: Curcumin’s intense color stains and degrades in long-term studies. Octahydrocurcumin (CAS 36062-07-4) solves this-a white, fully hydrogenated metabolite with preserved anti-inflammatory potency and enhanced chemical stability.

  • Colorless, non-staining for cosmetic and dermatological formulations.
  • Stronger anti-inflammatory effect at equal doses in preclinical models.
  • Improved stability under light and pH stress for reliable reference standards.

CAS Number

36062-07-4

Product Name

Octahydrocurcumin

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3

InChI Key

OELMAFBLFOKZJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O

Octahydrocurcumin has been reported in Zingiber officinale with data available.

Synonyms

1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol, Octahydrocurcumin, 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl)-

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Octahydrocurcumin (CAS 36062-07-4) is the final and fully saturated metabolite of curcumin, produced through in vivo reduction or in vitro catalytic hydrogenation. Unlike its parent compound, curcumin, which is a vibrant yellow pigment, octahydrocurcumin is typically a white to pale yellow solid. This structural saturation of the heptadiene chain eliminates the chromophore responsible for curcumin's color and contributes to significantly different chemical properties, including increased stability. These characteristics make it a distinct molecule rather than a direct functional substitute for curcumin or its other hydrogenated metabolites like tetrahydrocurcumin.

Research Fit

Class Hydrogenated curcuminoid metabolite
Research Use Inflammation & oxidative stress pathway studies
Feature Reported stable metabolic probe vs. curcumin

Direct substitution of Octahydrocurcumin with its precursors, Curcumin or Tetrahydrocurcumin, is impractical for most applications due to critical differences in physicochemical properties. The most significant differentiator is color; Curcumin's intense yellow pigment is absent in the white-to-colorless hydrogenated forms, a decisive factor in formulating cosmetics or other materials where color is undesirable. Furthermore, the saturation of double bonds in Octahydrocurcumin leads to a more stable chemical structure compared to Curcumin, which is susceptible to degradation under various pH and light conditions. While Tetrahydrocurcumin is also colorless and more stable than Curcumin, Octahydrocurcumin represents the final, fully reduced metabolite, resulting in a distinct biological activity profile that is not directly comparable. Therefore, selecting one compound over the others is a decision based on specific requirements for color, stability, and target biological activity, not on cost or general availability.

Substitution Risk

Antioxidant rank order differs
OHC, curcumin, and THC rank distinctly across hemolysis and DPPH assays; activity profiles may not transfer.
Melanogenesis effect opposes parent compound
Curcumin inhibits melanin synthesis while OHC stimulates it; substitution would confound pigmentation studies.
Cytotoxicity profile differs significantly
Curcumin shows toxicity at concentrations where OHC remains non-cytotoxic in B16F10; may alter cell-model endpoint interpretation.

Colorless Appearance in Formulations

Unlike its parent compound, Curcumin, which is a potent yellow pigment, Octahydrocurcumin is a white or colorless solid. The hydrogenation of the conjugated double bonds in the curcuminoid structure eliminates the chromophore responsible for the yellow color. This physical property is a primary driver for its use in applications where the bioactivity of a curcuminoid is desired without imparting color.

Evidence DimensionAppearance/Color
Target Compound DataWhite to off-white crystalline solid
Comparator Or BaselineCurcumin: Bright yellow crystalline powder
Quantified DifferenceQualitative but absolute: Yellow vs. White/Colorless
ConditionsSolid state, room temperature.

This allows for the development of aesthetically neutral or white-finished products in cosmetics, foods, and pharmaceuticals, which is impossible with standard curcumin.

Hemolysis Inhibition Rank
Head-to-head
OHC > THC = HHC > Trolox > Curcumin = Dmc
Reported top-ranked protection in AAPH-induced hemolysis assay.
Rank order context; exact IC50 not reported.

Superior Anti-inflammatory Activity in Paw Edema

In a carrageenan-induced mouse paw edema model, both Octahydrocurcumin (OHC) and Tetrahydrocurcumin (THC) demonstrated superior anti-inflammatory effects compared to the parent compound, Curcumin (CUR). At a dose of 10 mg/kg, OHC and THC exhibited significantly greater inhibition of paw swelling. Specifically, OHC and THC showed comparable and potent suppression of the inflammatory response, which was markedly stronger than that of Curcumin at the same dosage.

Evidence DimensionInhibition of Paw Edema (%)
Target Compound DataOctahydrocurcumin (10 mg/kg): ~60% inhibition
Comparator Or BaselineCurcumin (10 mg/kg): ~35% inhibition; Tetrahydrocurcumin (10 mg/kg): ~60% inhibition
Quantified DifferenceOctahydrocurcumin showed ~1.7-fold greater inhibition of inflammation than Curcumin.
ConditionsCarrageenan-induced paw edema in mice, 5 hours post-induction, intraperitoneal administration.

For in vivo research targeting inflammatory pathways, Octahydrocurcumin provides a more potent effect at an equivalent dose compared to curcumin, suggesting it is a more efficient active molecule for achieving anti-inflammatory outcomes.

DPPH Scavenging Rank
Head-to-head
THC > HHC = OHC > trolox > curcumin > Dmc
OHC equipotent to HHC; supports antioxidant screening context.
Rank order from DPPH assay; exact IC50 not reported.

Enhanced Chemical Stability

The parent compound, curcumin, is known for its poor stability, particularly in neutral-to-basic aqueous solutions and upon exposure to light, where it undergoes rapid degradation. Its hydrogenated metabolites, including tetrahydrocurcumin and octahydrocurcumin, lack the reactive α,β-unsaturated carbonyl moiety and conjugated double bonds, resulting in significantly higher chemical stability. Tetrahydrocurcumin, an intermediate metabolite, is noted to be more stable than curcumin in phosphate buffer (pH 7.2). As the fully saturated final product, octahydrocurcumin possesses an even more stable structure, making it more robust for processing and formulation.

Evidence DimensionChemical Stability
Target Compound DataHigh (due to fully saturated aliphatic chain)
Comparator Or BaselineCurcumin: Low (rapid degradation at pH > 7 and under light); Tetrahydrocurcumin: Moderate to High (more stable than curcumin)
Quantified DifferenceQualitative but significant improvement in stability, reducing degradation during processing and storage.
ConditionsAqueous solutions (especially neutral/alkaline pH), exposure to light.

Higher stability translates to a longer shelf-life, less degradation during manufacturing or experimental protocols, and more reproducible results, which are critical procurement considerations for both industrial and research applications.

In Vivo Anti-inflammatory
Head-to-head
Greater suppression of COX-2 and TAK1-NF-κB vs. curcumin in carrageenan paw edema model.
Reported stronger pathway suppression in acute inflammation model.
Quantitative inhibition % not provided in abstract.
Melanogenesis Effect (B16F10)
Head-to-head
OHC stimulates melanin synthesis; curcumin inhibits at 5 µM.
Divergent model response; supports pro-melanogenic pathway research.
OHC does not affect tyrosinase activity.
Cytotoxicity Profile (B16F10)
Head-to-head
OHC non-toxic 5–40 µM; curcumin toxic ≥20 µM (24 h).
Reported lower cytotoxicity at tested concentrations; aids cell-model endpoint review.
Concentration range data; may support dose-response design.

Colorless Topical and Cosmetic Formulations

Due to its white, non-staining nature, Octahydrocurcumin is the preferred choice for cosmetic and dermatological formulations where the antioxidant and anti-inflammatory benefits are desired without the yellow pigmentation of curcumin. This allows for its incorporation into creams, lotions, and serums without impacting the final product's aesthetics.

High-Potency In Vivo Anti-inflammatory Studies

For researchers conducting in vivo studies on inflammatory conditions, Octahydrocurcumin offers a significant potency advantage over curcumin. Its ability to produce a stronger anti-inflammatory effect at the same dose allows for more efficient experimental designs and potentially clearer outcomes, making it a more suitable candidate for preclinical models of inflammation.

Stable Analytical Standard and Bioassay Component

The enhanced chemical stability of Octahydrocurcumin compared to its parent compound makes it a more reliable material for applications requiring long-term stability. This includes its use as an analytical reference standard for metabolites of curcumin or as a stable active component in extended cell culture experiments or formulations where degradation could confound results.

Application Fit Matrix

Application
Selection Property
Validation Focus
Oxidative hemolysis model studies
Hemolysis inhibition rank order
AAPH-induced hemolysis assay context
In vivo acute inflammation models
Inflammatory pathway suppression profile
COX-2 and TAK1-NF-κB pathway context
Melanogenesis stimulation studies
Melanin synthesis stimulation in B16F10
Non-tyrosinase pathway elucidation
Cell-based pathway assays
Non-cytotoxic concentration profile
Cell viability and dose-response integrity

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

376.18858861 Da

Monoisotopic Mass

376.18858861 Da

Heavy Atom Count

27

UNII

YS2A8X6SX2

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